![molecular formula C15H19N3O B241308 N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B241308.png)
N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide, also known as MMB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MMB is a benzimidazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide is not fully understood. However, studies have shown that N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide exerts its effects by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects
N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide has been shown to have various biochemical and physiological effects. In cancer research, N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide has been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle. In inflammation research, N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neuroprotection research, N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide is its potential therapeutic applications in various fields. N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. Another advantage is its synthetic availability, which allows for further research and development. However, one limitation of N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
For N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide research include investigating its potential as a therapeutic agent for various diseases and improving its solubility and bioavailability.
Synthesemethoden
N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide has been synthesized using different methods, including the condensation reaction of 2-aminobenzimidazole with 2-methylacrolein and subsequent reaction with propanoyl chloride. Another method involves the reaction of 2-aminobenzimidazole with 2-methylacrolein and subsequent reaction with propionic anhydride. The yield of N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide using these methods ranges from 30% to 60%.
Wissenschaftliche Forschungsanwendungen
N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neuroprotection. In cancer research, N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neuroprotection research, N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
Molekularformel |
C15H19N3O |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
N-[[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methyl]propanamide |
InChI |
InChI=1S/C15H19N3O/c1-4-15(19)16-9-14-17-12-7-5-6-8-13(12)18(14)10-11(2)3/h5-8H,2,4,9-10H2,1,3H3,(H,16,19) |
InChI-Schlüssel |
IWWDCSYIKXZRHB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC1=NC2=CC=CC=C2N1CC(=C)C |
Kanonische SMILES |
CCC(=O)NCC1=NC2=CC=CC=C2N1CC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



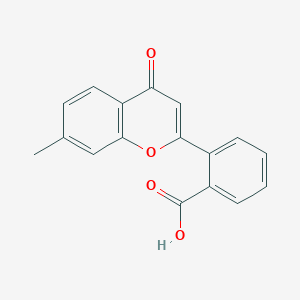
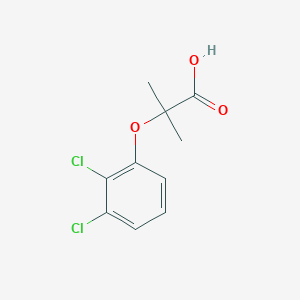
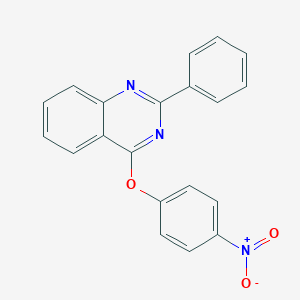
![5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B241239.png)
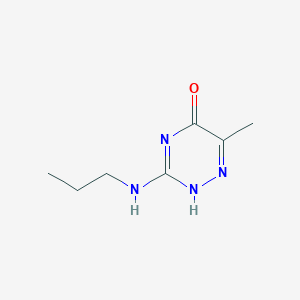
![Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241248.png)
![N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B241249.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B241250.png)
![5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B241253.png)
![N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B241254.png)
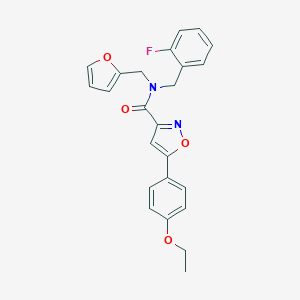
![(3Z)-4-(4-ethylphenyl)-5-(3-hydroxypropyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B241269.png)
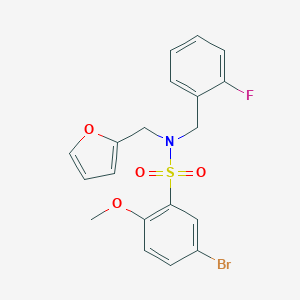
![N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]-2,2-diphenylacetamide](/img/structure/B241285.png)